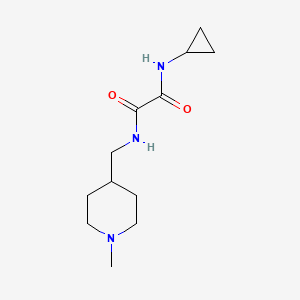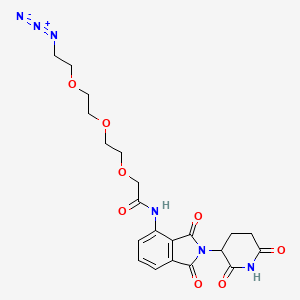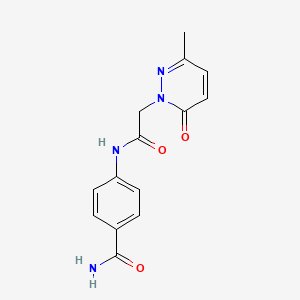
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
科学研究应用
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. In Parkinson's disease, this compound has been shown to reduce the motor symptoms by modulating the glutamatergic signaling pathway. In schizophrenia, this compound has been shown to improve the cognitive impairments by modulating the mGluR5 signaling pathway. In anxiety and depression, this compound has been shown to reduce the symptoms by modulating the glutamatergic and GABAergic signaling pathways. In addiction, this compound has been shown to reduce the drug-seeking behavior by modulating the dopamine signaling pathway.
作用机制
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This compound binds to the allosteric site of mGluR5 and inhibits the receptor activation by glutamate. This results in the modulation of various signaling pathways, including the glutamatergic, GABAergic, and dopamine signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological effects in the central nervous system. It has been shown to reduce the glutamate release, increase the GABA release, and reduce the dopamine release. It has also been shown to modulate the synaptic plasticity, neuroinflammation, and oxidative stress.
实验室实验的优点和局限性
(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has several advantages for lab experiments, including its high selectivity and potency, its availability as a commercial product, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential off-target effects, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride, including the development of more selective and potent mGluR5 antagonists, the investigation of the long-term effects of this compound on the central nervous system, the exploration of the potential therapeutic applications of this compound in other neurological disorders, and the optimization of the dosing and administration of this compound in clinical trials.
In conclusion, this compound is a selective antagonist of mGluR5 that has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成方法
The synthesis of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride involves the reaction of 2-methylpyridine-3-carboxaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent, followed by the reaction with hydrochloric acid to form the dihydrochloride salt of this compound. The purity of the compound can be increased by recrystallization using a suitable solvent.
属性
IUPAC Name |
(1S)-1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJFBVPCJOVGAU-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2460739-25-5 |
Source


|
| Record name | (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)




![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)
![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)


![1-tert-butyl-N-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596672.png)



![2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2596677.png)